2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-
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Overview
Description
2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- is a complex organic compound with a unique structure that includes an azetidinone ring, a dioxolane ring, and various aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.
Introduction of the Dioxolane Ring: This step may involve the reaction of a diol with an appropriate ketone or aldehyde under acidic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- include other azetidinone derivatives and compounds with similar structural features. Examples include:
1-Boc-4-AP: A compound used as an intermediate in the manufacture of fentanyl and related derivatives.
Cycloaddition Products: Compounds synthesized through cycloaddition reactions, which may share similar structural motifs.
Uniqueness
The uniqueness of 2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)- lies in its specific combination of functional groups and stereochemistry. This unique structure can confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H26FNO4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
(3R,4S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-(4-phenylmethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C27H26FNO4/c1-27(2)32-17-23(33-27)24-25(29(26(24)30)21-12-10-20(28)11-13-21)19-8-14-22(15-9-19)31-16-18-6-4-3-5-7-18/h3-15,23-25H,16-17H2,1-2H3/t23-,24-,25+/m0/s1 |
InChI Key |
FVQGZFCAABUNOP-CCDWMCETSA-N |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Canonical SMILES |
CC1(OCC(O1)C2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
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